5-(1,3-Benzothiazol-2-yl)pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9N3S |
|---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H9N3S/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H,13H2 |
InChI Key |
JKKQOGKRQIQQJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CN=C3)N |
Origin of Product |
United States |
Contextualization of Benzothiazole and Pyridine Scaffolds in Modern Chemical Research
Benzothiazole (B30560) and pyridine (B92270) rings are considered "privileged scaffolds" in drug discovery. nih.gov Their derivatives are integral features of a wide array of natural products and pharmaceutical agents. pcbiochemres.com
The benzothiazole nucleus, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a versatile pharmacophore. nih.gov Its structural diversity allows for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antiviral properties. pcbiochemres.combiointerfaceresearch.com The continuous development in the medicinal chemistry of benzothiazoles has kept it a highly active area of research. pcbiochemres.com Furthermore, benzothiazole derivatives have found applications in agriculture as fungicides and herbicides, as well as in materials science as fluorescent materials and vulcanization accelerators. mdpi.comresearchgate.net
The pyridine scaffold, a simple six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. Aminopyridine derivatives, in particular, are known to interact with various enzymes and receptors, leading to a vast array of biological effects. rsc.org They are key components in drugs used for treating neurological disorders, and also exhibit potential as anticancer and antiviral agents. rsc.orgnbinno.com The incorporation of a pyridine ring can enhance the solubility and pharmacokinetic properties of a drug candidate. mdpi.com
The hybridization of these two potent scaffolds into a single molecule like 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine (B6258813) is a rational design strategy. The goal is to create new chemical entities with potentially enhanced or novel biological activities that surpass those of the individual components. acs.org
Historical Development and Significance of Aminopyridines and Benzothiazoles
The study of benzothiazoles dates back to the discovery of the parent compound. A common and historically significant method for synthesizing the benzothiazole (B30560) core is the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds, such as aldehydes or acids. mdpi.com This fundamental reaction has been refined over the decades, with modern "green chemistry" approaches now utilizing milder conditions and more environmentally benign catalysts. mdpi.com The recognition of the benzothiazole ring system in natural products, both marine and terrestrial, spurred further investigation into its chemical properties and biological potential. mdpi.com
Aminopyridines exist in three isomeric forms (2-amino, 3-amino, and 4-amino), each with a distinct profile of reactivity and biological activity. researchgate.net A landmark in the synthesis of aminopyridines was the Chichibabin amination reaction, which allows for the direct amination of the pyridine (B92270) ring. wikipedia.org This reaction, typically involving sodium amide, has been a fundamental tool for accessing 2-aminopyridine. wikipedia.org The synthesis of 3-aminopyridine, the isomer present in the title compound, can be achieved through methods like the Hofmann rearrangement of nicotinamide or the reduction of 3-nitropyridine. nbinno.com Research into the therapeutic potential of aminopyridines gained significant traction in the mid-20th century, leading to their use in various pharmaceutical applications, notably as potassium channel blockers in the treatment of neurological conditions like multiple sclerosis. rsc.orgnbinno.com
Identification of Key Research Gaps and Motivations for Investigating 5 1,3 Benzothiazol 2 Yl Pyridin 3 Amine
The investigation into 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine (B6258813) and related hybrid molecules is propelled by several key motivations within drug discovery:
Synergistic Bioactivity: The primary driver is the hypothesis that combining the benzothiazole (B30560) and aminopyridine scaffolds can lead to compounds with synergistic or additive biological effects. Research has shown that joining diverse heterocyclic rings can result in new compounds with upgraded bioactivity. acs.org
Novel Mechanisms of Action: There is a critical need for new drugs that operate via novel mechanisms to combat the growing problem of drug resistance in pathogens and cancer cells. Hybrid molecules may interact with multiple biological targets or a single target in a unique manner, offering a way to circumvent existing resistance pathways. nih.gov
Broad-Spectrum Agents: The development of a single agent with broad-spectrum activity, for instance against multiple viral strains or both bacterial and fungal pathogens, is a significant goal in medicinal chemistry. nih.gov The diverse activities of both parent scaffolds suggest that their hybrids could be promising candidates for such broad-spectrum applications.
Targeting Specific Diseases: Much of the recent research on benzothiazole-pyridine hybrids has been focused on developing potent antiviral and anticancer agents. acs.orgnih.gov The motivation lies in finding more effective treatments for diseases like influenza, COVID-19, and various forms of cancer. nih.govresearchgate.net For example, the ability of these compounds to interfere with viral replication or induce genetic instability in tumor cells is a key area of interest. mdpi.comacs.org
A significant research gap remains in the systematic exploration of the structure-activity relationships (SAR) for this specific class of hybrids. While certain derivatives have shown promise, a comprehensive understanding of how different substituents on either the pyridine (B92270) or benzothiazole ring affect bioactivity is still developing. Further research is needed to optimize these molecules for potency, selectivity, and pharmacokinetic properties.
Overview of Current Research Landscape and Emerging Trends Pertaining to the Compound
Functionalization at the Amine Group
The primary amine at the C3 position of the pyridine ring is a key handle for derivatization due to its nucleophilicity. Standard amine chemistry can be readily applied to introduce a wide array of functional groups, thereby modulating the compound's steric and electronic properties.
The amine group of this compound can be readily acylated using standard reagents such as acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. This reaction is typically high-yielding and allows for the introduction of diverse substituents. For example, reaction with acetyl chloride would produce N-(5-(1,3-Benzothiazol-2-yl)pyridin-3-yl)acetamide.
Direct alkylation of the amine group using alkyl halides is also feasible but can be challenging to control. msu.edu The reaction often leads to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often as reactive as the primary starting material. msu.edu The reaction of 2-aminobenzothiazole (B30445) with α-iodoketones, for instance, has been shown to proceed via N-alkylation. mdpi.com To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is often a more effective strategy.
| Reaction Type | Reagent Example | Product Example |
| Acylation | Acetyl Chloride | N-(5-(1,3-Benzothiazol-2-yl)pyridin-3-yl)acetamide |
| Acylation | Benzoyl Chloride | N-(5-(1,3-Benzothiazol-2-yl)pyridin-3-yl)benzamide |
| Alkylation | Methyl Iodide | 5-(1,3-Benzothiazol-2-yl)-N-methylpyridin-3-amine |
One of the most robust reactions involving the amine group is its condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with acid catalysis. The formation of an imine bond introduces a C=N double bond, which can serve as a point for further chemical transformations or as a key structural element in itself. This method has been widely used for the derivatization of various amino-benzothiazoles. nih.govuobaghdad.edu.iqresearchgate.net The reaction is versatile, accommodating a wide range of aromatic and heteroaromatic aldehydes. nih.gov
| Aldehyde Reagent | Resulting Schiff Base Product Name |
| Benzaldehyde | (E)-N-Benzylidene-5-(1,3-benzothiazol-2-yl)pyridin-3-amine |
| 4-Methoxybenzaldehyde | (E)-5-(1,3-Benzothiazol-2-yl)-N-(4-methoxybenzylidene)pyridin-3-amine |
| Pyridine-4-carboxaldehyde | (E)-5-(1,3-Benzothiazol-2-yl)-N-(pyridin-4-ylmethylene)pyridin-3-amine |
Electrophilic Aromatic Substitution on Pyridine and Benzothiazole Rings
Electrophilic aromatic substitution (EAS) provides a direct method for the functionalization of C-H bonds on the aromatic rings. However, the reactivity and regioselectivity are heavily influenced by the electronic nature of the heterocyclic systems and the existing substituents.
The pyridine ring is inherently electron-deficient and is therefore strongly deactivated towards electrophilic attack compared to benzene (B151609). youtube.com Reactions such as nitration or halogenation often require harsh conditions. libretexts.orgmasterorganicchemistry.com Furthermore, under the strongly acidic conditions typical for many EAS reactions, the pyridine nitrogen is protonated, which further deactivates the ring. youtube.comrsc.org
In this compound, the substituents exert competing directing effects on the pyridine ring:
Pyridine Nitrogen : Strongly deactivating and directs incoming electrophiles to the meta-positions (C3 and C5).
Amine Group (at C3) : Strongly activating and ortho-, para-directing (to C2, C4, and C6).
Benzothiazole Group (at C5) : Generally considered an electron-withdrawing, deactivating group.
The outcome of an EAS reaction is a balance of these effects. The powerful activating effect of the amine group is expected to dominate, directing substitution to the C2, C4, and C6 positions. However, the deactivating nature of the pyridine ring itself means that forcing conditions may still be necessary.
The benzothiazole ring system is generally more susceptible to electrophilic attack than pyridine. Substitution occurs on the benzene portion of the scaffold. The fused thiazole (B1198619) ring directs electrophiles primarily to the C4 and C7 positions.
| Ring System | Position | Controlling Factors | Predicted Reactivity |
| Pyridine | C2, C6 | ortho to activating -NH₂ group | Moderately favored |
| Pyridine | C4 | para to activating -NH₂ group; meta to ring N | Highly favored |
| Benzothiazole | C4', C7' | Activated positions of the benzothiazole ring | Favored over pyridine |
| Benzothiazole | C5', C6' | Less activated positions | Less favored |
Nucleophilic Aromatic Substitution on the Heterocyclic Core
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems, such as pyridine. youtube.com Pyridine derivatives readily undergo SNAr, especially when a good leaving group (like a halide) is present at the C2, C4, or C6 positions, which are activated by the electron-withdrawing ring nitrogen. nih.govrsc.org
The parent compound, this compound, does not possess a suitable leaving group and is therefore not primed for a direct SNAr reaction. However, if a derivative were prepared—for example, through a Sandmeyer reaction on the amine to introduce a halogen at C3, or through a separate synthesis to place a halogen at C2 or C6—these positions would become susceptible to displacement by nucleophiles. Such a strategy would open a pathway to a host of derivatives, as amines, alkoxides, and thiolates could be introduced onto the pyridine core. mdpi.com
Metalation and Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic C-H bonds. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent ortho-position. baranlab.org The resulting aryllithium species can then be trapped with various electrophiles.
In this compound, several functional groups could potentially act as DMGs, leading to complex regiochemical possibilities:
The Amine Group (-NH₂) : A known DMG, though its acidity can sometimes lead to N-deprotonation instead of C-H activation. wikipedia.org It would direct lithiation to the C2 and C4 positions of the pyridine ring.
The Pyridine Nitrogen : Can direct lithiation to the C2 position, but this often competes with nucleophilic addition of the organolithium reagent to the C2-N bond. uwindsor.caharvard.edu
The Benzothiazole Heteroatoms : The nitrogen and sulfur atoms can also exhibit directing effects on the attached benzene ring.
Given the multiple directing groups, achieving high regioselectivity can be challenging. A common strategy to enhance the directing ability of the amine group and prevent N-deprotonation is to protect it. For instance, conversion of the amine to a pivaloyl (-CON-t-Bu) or carbamate (B1207046) (-OCONR₂) amide creates a much more powerful and reliable DMG. An N-pivaloyl group at C3 would be expected to strongly and selectively direct metalation to the C4 position. Subsequent quenching with an electrophile would yield a C4-substituted product.
| Directing Group | Reagent | Predicted Site of Metalation | Example Electrophile (E+) | Final Product Structure |
| -NH₂ (unprotected) | n-BuLi/TMEDA | C4 (major), C2 (minor) | I₂ | 4-Iodo-5-(1,3-benzothiazol-2-yl)pyridin-3-amine |
| -NHPiv (protected) | s-BuLi/TMEDA | C4 (highly selective) | DMF | 3-(Pivaloylamino)-5-(1,3-benzothiazol-2-yl)picolinaldehyde |
| Pyridine Nitrogen | LDA/THF | C2 (potential) | (CH₃)₃SiCl | 2-(Trimethylsilyl)-5-(1,3-benzothiazol-2-yl)pyridin-3-amine |
Exploitation of the Heterocyclic Nitrogen Atoms for Complexation and Coordination Chemistry
The molecular structure of this compound features multiple nitrogen atoms with lone pairs of electrons, theoretically rendering it a prime candidate for acting as a ligand in coordination chemistry. The pyridine nitrogen, the thiazole nitrogen, and the exocyclic amine group all present potential coordination sites for metal ions. In analogous systems, such as those based on 2-aminobenzothiazole or aminopyridines, these nitrogen atoms are known to readily coordinate with a variety of transition metals to form stable complexes with interesting photophysical and catalytic properties.
However, a comprehensive search of chemical databases and scientific literature yields no specific studies detailing the synthesis, characterization, or properties of metal complexes involving this compound as a ligand. Consequently, there is no available data on the coordination modes, stability constants, or the structural and electronic properties of any such complexes. The potential of this molecule to act as a bidentate or tridentate ligand, possibly bridging multiple metal centers, remains purely speculative in the absence of empirical evidence.
Synthesis of Polymeric and Macromolecular Architectures Incorporating the this compound Moiety
The incorporation of heterocyclic moieties into polymer backbones is a widely utilized strategy for developing materials with enhanced thermal stability, specific electronic properties, and tailored functionalities. The presence of the reactive amine group and the rigid benzothiazole-pyridine scaffold in this compound suggests its potential as a monomer for the synthesis of various polymers, such as polyamides, polyimides, or conjugated polymers.
Nevertheless, as with its coordination chemistry, there is a distinct lack of published research on the use of this compound in polymerization reactions. No studies have been found that describe its polymerization, copolymerization, or its incorporation into larger macromolecular architectures. Therefore, no data is available regarding the methods of polymerization, the resulting polymer structures, molecular weights, or the physical and chemical properties of any such materials. The potential applications of polymers derived from this monomer in areas such as high-performance plastics, organic electronics, or as precursors for carbon materials are yet to be investigated.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional (2D) NMR experiments are employed to assign all proton and carbon signals unequivocally. uq.edu.auarabjchem.org
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The aromatic region is expected to be complex, showing signals for the protons on both the benzothiazole and pyridine rings. The broad signal of the amine (-NH₂) protons is also a key feature. uq.edu.au The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments, including the characteristic signals for the carbons within the heterocyclic ring systems. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) (Note: This table presents expected values based on analyses of similar benzothiazole and pyridine structures. Actual experimental values may vary.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine H-2 | ~8.80 | ~148.5 |
| Pyridine H-4 | ~8.10 | ~135.0 |
| Pyridine H-6 | ~8.50 | ~145.0 |
| Pyridine C-3 (C-NH₂) | - | ~147.0 |
| Pyridine C-5 (C-BT) | - | ~120.0 |
| Benzothiazole H-4' | ~8.15 | ~122.0 |
| Benzothiazole H-5' | ~7.50 | ~125.0 |
| Benzothiazole H-6' | ~7.40 | ~127.0 |
| Benzothiazole H-7' | ~8.05 | ~123.0 |
| Benzothiazole C-2' | - | ~165.0 |
| Benzothiazole C-3a' | - | ~153.0 |
| Benzothiazole C-7a' | - | ~134.0 |
| Amine (-NH₂) | ~5.50 (broad) | - |
To resolve ambiguities in signal assignment from 1D spectra, a series of 2D NMR experiments are essential. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to establish the connectivity of protons within the pyridine ring and the benzene portion of the benzothiazole ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This technique allows for the unambiguous assignment of protonated carbon signals in the ¹³C spectrum by linking them to their attached, and often already assigned, protons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, it can show correlations between the pyridine protons (e.g., H-4 and H-6) and the benzothiazole-linked carbon (C-5), as well as between benzothiazole protons and the carbon atom at position C-2', confirming the connection between the two heterocyclic rings. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide insights into the preferred conformation of the molecule, particularly the spatial relationship between the pyridine and benzothiazole rings.
For crystalline solids, different packing arrangements of the same molecule can lead to distinct polymorphs, which may exhibit different physical properties. Solid-State NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing these polymorphic forms. By analyzing the chemical shifts and relaxation times of nuclei like ¹³C and ¹⁵N in the solid state, ssNMR can distinguish between different crystal lattices and provide information on intermolecular interactions within the crystal structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details through fragmentation analysis. jyoungpharm.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion. jyoungpharm.org This accuracy allows for the determination of the elemental formula of this compound (C₁₂H₉N₃S), distinguishing it from other compounds with the same nominal mass. The calculated exact mass can be compared to the experimentally measured mass to confirm the compound's identity with high confidence.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₉N₃S |
| Calculated Exact Mass [M+H]⁺ | 228.0590 |
| Observed Mass [M+H]⁺ | Typically within 5 ppm of calculated mass |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the protonated molecule [M+H]⁺), which is then fragmented through collision-induced dissociation (CID). researchgate.netd-nb.info The resulting fragment ions are analyzed to reveal information about the molecule's structure. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to the cleavage of the pyridine and benzothiazole rings, providing confirmatory evidence for the proposed structure. Key fragmentation pathways often involve the cleavage of the C-C bond linking the two rings or fragmentation within the heterocyclic systems themselves.
Table 3: Plausible MS/MS Fragmentation for this compound (Note: This table outlines expected major fragmentation pathways based on the compound's structure.)
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 228.0590 | 135.0430 | C₆H₄N | Benzothiazole cation |
| 228.0590 | 94.0553 | C₇H₃N₂S | Aminopyridine cation |
| 135.0430 | 108.0215 | HCN | Cation from benzothiazole ring fragmentation |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. core.ac.uk The spectra arise from the vibrations of chemical bonds upon absorption of infrared radiation.
For this compound, FT-IR spectroscopy would confirm the presence of key functional groups. mdpi.com The N-H stretching vibrations of the primary amine group would appear as distinct bands. Aromatic C-H stretching vibrations and C=C and C=N stretching vibrations from both the pyridine and benzothiazole rings would also be prominent. core.ac.ukmdpi.com These spectral fingerprints are useful for confirming the presence of the core structure and for quality control purposes.
Table 4: Key Expected FT-IR Vibrational Frequencies
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Primary amine group |
| Aromatic C-H Stretch | 3000 - 3100 | Protons on pyridine and benzothiazole rings |
| C=N Stretch | 1600 - 1650 | Imine-like bonds within the heterocyclic rings |
| Aromatic C=C Stretch | 1450 - 1600 | Skeletal vibrations of the aromatic rings |
| C-N Stretch | 1250 - 1350 | Amine and heterocyclic C-N bonds |
| C-S Stretch | 600 - 800 | Thiazole ring C-S bond |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a fundamental technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of bonds. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent benzothiazole and aminopyridine moieties.
The primary amine (-NH₂) group on the pyridine ring would be identified by a pair of medium-intensity stretching bands in the region of 3400-3250 cm⁻¹. The N-H bending vibration is typically observed around 1650-1580 cm⁻¹. The benzothiazole ring system gives rise to several characteristic peaks. The C=N stretching vibration of the thiazole ring is expected in the 1640-1550 cm⁻¹ range. researchgate.net Aromatic C=C stretching vibrations from both the benzene and pyridine rings will appear in the 1600-1450 cm⁻¹ region. Furthermore, C-H aromatic stretching vibrations are anticipated just above 3000 cm⁻¹, while C-H bending vibrations (out-of-plane) can provide information about the substitution patterns on the aromatic rings, typically appearing between 900 and 690 cm⁻¹. researchgate.net The C-S bond within the thiazole ring also produces a weaker absorption band at lower wavenumbers.
Table 1: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Moiety | Expected Intensity |
| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Medium |
| > 3000 | C-H Stretch | Aromatic (Pyridine, Benzene) | Medium-Weak |
| 1640-1550 | C=N Stretch | Thiazole Ring | Medium-Strong |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) | Medium |
| 1600-1450 | C=C Stretch | Aromatic Rings | Medium-Strong |
| 900-690 | C-H Bend (out-of-plane) | Aromatic Rings | Strong |
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum. For this compound, Raman spectroscopy can offer detailed insights into the skeletal vibrations of the fused heterocyclic system.
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound.
Single Crystal X-ray Diffraction for Absolute Configuration
Single Crystal X-ray Diffraction (SCXRD) analysis provides an unambiguous determination of the molecular structure. To perform this analysis, a suitable single crystal of the compound must be grown. By irradiating the crystal with X-rays and analyzing the resulting diffraction pattern, a complete three-dimensional model of the molecule and its arrangement in the crystal lattice can be constructed.
For a related compound, 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline, SCXRD revealed a triclinic crystal system with a P-1 space group. nih.gov The analysis showed that the benzothiazole unit was not coplanar with the adjacent benzene ring, exhibiting a dihedral angle of 7.22°. nih.gov A similar non-planar conformation might be expected for this compound due to steric hindrance. The analysis would also detail intermolecular interactions, such as hydrogen bonds involving the amine group and potential π-π stacking between the aromatic rings, which govern the supramolecular architecture. nih.govmdpi.com
Table 2: Example Crystallographic Data for a Related Benzothiazole-Pyridine Derivative
| Parameter | Value | Reference |
| Chemical Formula | C₁₉H₁₅N₃S·H₂O | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 6.5042 (3) | nih.gov |
| b (Å) | 11.5721 (5) | nih.gov |
| c (Å) | 11.9415 (5) | nih.gov |
| α (°) | 99.597 (1) | nih.gov |
| β (°) | 103.599 (1) | nih.gov |
| γ (°) | 99.813 (1) | nih.gov |
| Volume (ų) | 840.52 (6) | nih.gov |
| Z | 2 | nih.gov |
Powder X-ray Diffraction for Crystalline Phases and Polymorphism
Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline materials. It is a rapid and non-destructive technique primarily used for phase identification and the study of polymorphism. The PXRD pattern is a fingerprint of the crystalline solid. The experimental pattern of a synthesized batch of this compound can be compared to a reference pattern calculated from its single-crystal structure to confirm phase purity.
Furthermore, PXRD is essential in screening for polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. By analyzing samples prepared under various crystallization conditions (e.g., different solvents, temperatures), PXRD can identify the existence of multiple crystalline phases. The structure of novel phases can sometimes be solved directly from high-quality powder diffraction data. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are central to assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development
Developing a robust HPLC method is critical for the quality control of this compound. The development process involves a systematic optimization of several parameters to achieve adequate separation of the target compound from any impurities.
A reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach. A C18 (octadecyl) column is a common first choice for the stationary phase due to its versatility in separating moderately polar to non-polar compounds. researchgate.net The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netrjptonline.org
Method development would involve:
Column Selection: Testing different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to optimize selectivity.
Mobile Phase Optimization: Adjusting the organic modifier-to-buffer ratio (either in an isocratic or gradient elution mode) and the pH of the buffer to achieve optimal resolution and peak shape. rjptonline.org The basic amine group on the pyridine ring makes the retention sensitive to pH.
Detection: UV detection would be appropriate, with the wavelength selected based on the UV-Vis spectrum of the compound to maximize sensitivity, likely in the 260-280 nm range.
Validation: The final method must be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govptfarm.pl
Table 3: Typical Starting Parameters for HPLC Method Development
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid or Phosphate Buffer in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 272 nm) researchgate.net |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar and high molecular weight compounds like this compound can be challenging due to their low volatility and potential for thermal degradation in the GC inlet. To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form.
For aromatic amines such as the primary amine group in this compound, silylation is a common and effective derivatization strategy. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen atoms of the amine group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com The resulting silylated derivative is significantly more volatile and amenable to GC-MS analysis. doi.org
The derivatization reaction for this compound with MTBSTFA would yield the N-tert-butyldimethylsilyl derivative. The GC-MS analysis of this derivative would provide a chromatogram with a distinct peak corresponding to the derivatized analyte, and the mass spectrum would exhibit a characteristic fragmentation pattern.
The mass spectrum of the TBDMS derivative of this compound is expected to show a prominent ion corresponding to the loss of a tert-butyl group ([M-57]⁺), which is a characteristic fragmentation for TBDMS derivatives and is often used for quantification. doi.org Other significant fragments would likely arise from the cleavage of the benzothiazole and pyridine ring systems. The interpretation of this fragmentation pattern allows for the unequivocal identification of the parent compound.
| Parameter | Predicted Value/Observation |
|---|---|
| Derivatizing Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Derivative Formed | N-(5-(1,3-Benzothiazol-2-yl)pyridin-3-yl)-N-(tert-butyldimethylsilyl)amine |
| Expected Molecular Ion (M⁺) | m/z 341 |
| Predicted Key Fragment Ions (m/z) | 284 ([M-57]⁺, loss of tert-butyl), 226 (loss of TBDMS group), 135 (benzothiazole fragment), 91 (pyridine amine fragment) |
Elemental Analysis Techniques
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic compounds like this compound, CHNS analysis is the standard method to determine the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).
This technique involves the combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures. tamu.edu The combustion products, which are gaseous oxides (CO₂, H₂O, NOₓ, and SO₂), are then passed through a series of columns to separate them. tamu.edu The separated gases are quantified using a thermal conductivity detector (TCD). The instrument is calibrated with standards of known elemental composition to ensure accuracy.
The experimentally determined weight percentages of C, H, N, and S can be compared with the theoretically calculated values based on the molecular formula of the compound (C₁₂H₉N₃S). This comparison is crucial for verifying the purity and confirming the empirical formula of a newly synthesized compound. For this compound, the theoretical elemental composition provides a benchmark for experimental results.
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Weight % |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 12 | 144.12 | 63.98% |
| Hydrogen | H | 1.01 | 9 | 9.09 | 4.04% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 18.66% |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.24% |
| Total | 227.31 | 100.02% |
Computational and Theoretical Investigations of 5 1,3 Benzothiazol 2 Yl Pyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, varying in their level of theory and computational cost, can elucidate electron distribution, molecular orbital energies, and reactivity indices.
Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of heterocyclic compounds due to its favorable balance of accuracy and computational efficiency. nih.gov For molecules structurally related to 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine (B6258813), DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G(d,p), are used to optimize the molecular geometry and calculate electronic properties. researchgate.netnih.gov
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For instance, in studies of similar benzothiazole (B30560) derivatives, the distribution of HOMO and LUMO densities reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov The molecular electrostatic potential (MEP) map, another DFT-derived property, visualizes the charge distribution and identifies sites prone to electrostatic interactions.
Table 1: Representative DFT-Calculated Electronic Properties for a Benzothiazole Analog
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
Note: The data presented are representative values for analogous compounds and serve to illustrate the type of information obtained from DFT calculations.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a higher level of theoretical accuracy, albeit at a greater computational expense. nih.gov These methods are particularly useful for obtaining precise energetic information and for calibrating results from less computationally intensive methods like DFT. nih.gov
For benzothiazole-containing molecules, ab initio calculations have been employed to determine accurate ground-state energies, bond lengths, and bond angles. researchgate.net The calculated geometric parameters can be compared with experimental data from X-ray crystallography to validate the computational model. For example, a study on 2-(4-methoxyphenyl)benzo[d]thiazole showed excellent agreement between experimental bond lengths and those calculated using the B3LYP method. researchgate.net Such validated models can then be used with confidence to predict the properties of related, but experimentally uncharacterized, molecules like this compound.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
To explore the potential of this compound as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These methods predict how the molecule might bind to a biological target, such as a protein or enzyme, and the stability of the resulting complex.
Molecular docking studies on various benzothiazole derivatives have been performed to identify potential binding modes and affinities with target proteins. core.ac.ukresearchgate.netwjarr.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, docking studies of benzothiazole derivatives into the active site of enzymes like DNA gyrase have helped to rationalize their antimicrobial activity. researchgate.net
Following docking, MD simulations can provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. nih.govresearchgate.net These simulations can help to refine the binding poses predicted by docking and provide a more accurate estimation of the binding free energy.
Table 2: Illustrative Molecular Docking Results for a Benzothiazole Derivative with a Target Protein
| Parameter | Result | Interpretation |
| Docking Score | -8.5 kcal/mol | Indicates a favorable binding affinity |
| Hydrogen Bonds | 2 (with Ser23, Gly25) | Identifies key stabilizing interactions |
| Interacting Residues | Phe88, Leu90, Val120 | Highlights the hydrophobic binding pocket |
Note: This table provides hypothetical, yet representative, data to illustrate the outcomes of a molecular docking study.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. iu.edu.samdpi.com The predicted spectra can be compared with experimental data to confirm the proposed structure.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov While calculated frequencies are often systematically overestimated, they can be scaled to provide excellent agreement with experimental spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational properties. For instance, a combined experimental and DFT study on 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine successfully assigned the observed vibrational bands based on theoretical calculations. elsevierpure.com
Conformational Analysis and Tautomerism Studies
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound can be performed by systematically rotating the single bonds and calculating the energy of each resulting conformer. researchgate.net This allows for the identification of the lowest energy (most stable) conformations.
Tautomerism is another important consideration for heterocyclic compounds containing amino groups. researchgate.net For this compound, the potential for amino-imino tautomerism exists. Quantum chemical calculations can be used to determine the relative energies of the different tautomers, thereby predicting the predominant form in various environments. elsevierpure.comresearchgate.net Studies on similar 2-aminobenzothiazole (B30445) derivatives have shown that the amino tautomer is generally more stable. elsevierpure.comresearchgate.net
Reaction Pathway Elucidation and Transition State Analysis using Computational Methods
Computational chemistry can also be used to explore the reactivity of this compound and to elucidate potential reaction mechanisms. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates involved. nih.gov This provides a detailed, step-by-step understanding of how the reaction proceeds.
For complex organic reactions involving benzothiazole scaffolds, DFT calculations have been used to investigate the energy barriers of different potential pathways, allowing for the prediction of the most likely reaction product. nih.gov This information is invaluable for optimizing reaction conditions and for designing novel synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for understanding the relationship between the structural properties of a series of compounds and their biological activities. For derivatives of this compound and related benzothiazole structures, QSAR studies are instrumental in predicting the biological activity of novel molecules and guiding the design of compounds with enhanced potency. These methodologies establish a mathematical correlation between the chemical structure and biological activity.
A common approach involves Group-based QSAR (G-QSAR), which is particularly useful when studying a series of compounds with a common scaffold, such as the benzothiazole ring. researchgate.netchula.ac.thresearchgate.net In this method, the molecule is divided into a core scaffold and various substituent groups (R-groups). The properties of these substituent groups are then correlated with the observed biological activity.
For a series of benzothiazole derivatives, the dataset of molecules is typically divided into a training set and a test set. researchgate.netchula.ac.thresearchgate.net The training set is used to build the QSAR model, while the test set is used to validate its predictive power. The molecular structures are optimized using computational methods, such as the Merck Molecular Force Field, to achieve their most stable three-dimensional conformations. researchgate.netchula.ac.th
The relationship between these descriptors and the biological activity (often expressed as pEC50, the negative logarithm of the half-maximal effective concentration) is established using statistical methods, most commonly Multiple Linear Regression (MLR). researchgate.netchula.ac.thresearchgate.net The MLR analysis generates an equation that describes the contribution of each descriptor to the activity.
The validity and predictive ability of the generated QSAR models are assessed using several statistical parameters. These include the squared correlation coefficient (r²), which measures the goodness of fit of the model; the cross-validated squared correlation coefficient (q²), which assesses the model's internal predictive ability through methods like leave-one-out cross-validation; and the predicted squared correlation coefficient (pred_r²), which evaluates the model's ability to predict the activity of the external test set compounds. researchgate.netchula.ac.thresearchgate.net
An example of a G-QSAR model developed for a series of benzothiazole derivatives is presented below. researchgate.netchula.ac.th The model correlates the anticancer activity (pEC50) with descriptors related to two substituent groups, R1 and R2.
The equation for this model is: pEC50 = 0.0025 – 21.8771 * (R1-DeltaEpsilonC) – 0.0169 * (R1-XKHydrophilicArea) + 0.5092 * (R2-6 Chain Count) researchgate.netchula.ac.th
This equation indicates that the anticancer activity is influenced by the electronic properties (R1-DeltaEpsilonC) and hydrophilicity (R1-XKHydrophilic Area) of the R1 substituent, as well as the number of six-membered chains (R2-6 Chain Count) in the R2 substituent. researchgate.netchula.ac.th
Below is a table detailing the statistical validation of this and other developed G-QSAR models for a series of benzothiazole derivatives.
| Model | r² | q² | pred_r² | F-test | Z Score r² | Z Score q² |
| Model A | 0.81 | 0.75 | 0.70 | 33.3 | 6.05 | 6.1 |
| Model B | 0.79 | 0.73 | 0.71 | 30.2 | 5.23 | 4.8 |
| Model C | 0.84 | 0.76 | 0.65 | 41.5 | 7.73 | 3.4 |
Mechanistic Insights into Biological Activities of 5 1,3 Benzothiazol 2 Yl Pyridin 3 Amine Derivatives
Exploration of Molecular Targets and Binding Mechanisms
The biological effects of 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine (B6258813) derivatives are often initiated by their direct interaction with specific biomolecules, such as enzymes and receptors. The nature of these interactions dictates whether the compound will act as an inhibitor, activator, agonist, or antagonist.
Derivatives of the benzothiazole-pyridine scaffold have demonstrated inhibitory activity against several classes of enzymes, particularly kinases, which are critical regulators of cellular signaling.
Kinase Inhibition : The c-Jun NH2-terminal protein kinase (JNK) signaling pathway is implicated in cell death following ischemia. A small molecule, AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile), has been identified as an inhibitor of this pathway, offering neuroprotective effects. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed for (benzothiazole-2-yl) acetonitrile (B52724) derivatives as inhibitors of c-Jun N-terminal kinase-3 (JNK3). researchgate.net Additionally, N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been developed as potent and selective inhibitors of KDR kinase (Vascular Endothelial Growth Factor Receptor-2), a key enzyme in angiogenesis. nih.gov Molecular modeling suggests a specific conformational preference for these compounds within the enzyme's active site. nih.gov
Other Enzyme Targets : Benzothiazole (B30560) derivatives have also been found to inhibit microbial enzymes. For instance, certain sulfonamide-containing benzothiazole derivatives act as antibacterial agents by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. mdpi.com They compete with the natural substrate, 4-aminobenzoic acid (PABA). mdpi.com Docking studies have also predicted that benzothiazolylthiazolidin-4-one derivatives may exert their antibacterial effects by inhibiting LD-carboxypeptidase, an enzyme involved in the synthesis of bacterial peptidoglycan. semanticscholar.orgmdpi.com
| Derivative Class | Target Enzyme | Biological Effect |
| (Benzothiazole-2-yl) acetonitrile | c-Jun N-terminal kinase-3 (JNK3) | Neuroprotection, Anti-inflammatory nih.govresearchgate.net |
| N-(1,3-thiazol-2-yl)pyridin-2-amine | KDR Kinase (VEGFR-2) | Anti-angiogenesis nih.gov |
| Sulfonamide-benzothiazole hybrids | Dihydropteroate synthase (DHPS) | Antibacterial mdpi.com |
| Benzothiazolylthiazolidin-4-one | LD-carboxypeptidase | Antibacterial semanticscholar.orgmdpi.com |
The interaction of small molecules with cellular receptors can either mimic the natural ligand (agonism) or block its action (antagonism), leading to a cascade of downstream effects.
Muscarinic Receptors : These G protein-coupled receptors are involved in numerous physiological processes. Agonist activation causes a conformational change, leading to the exchange of GDP for GTP on the associated G protein α-subunit, which in turn modulates second messenger systems. mdpi.com For example, M1, M3, and M5 receptors stimulate phosphoinositide C (PIC). mdpi.com While specific studies on this compound are limited, the heterocyclic nature of the scaffold is common in receptor ligands.
AMPA Receptors : Thiazole (B1198619) derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. nih.gov Certain thiazole carboxamides act as negative allosteric modulators of GluA2 AMPA receptors, reducing current amplitude and altering receptor kinetics, which suggests a potential for neuroprotective applications. nih.gov
Histamine H3 Receptors : Pyridazinone derivatives, which share structural similarities with the pyridine (B92270) moiety, have been developed as potent histamine H3 receptor antagonists and inverse agonists. researchgate.net These compounds show high affinity for the receptor and can modulate neurotransmitter release, highlighting the potential for pyridine-containing scaffolds to interact with this receptor class. researchgate.net
Interaction with Nucleic Acids (DNA/RNA) and Associated Mechanisms
Some heterocyclic compounds can exert their biological effects by directly interacting with DNA or RNA. These interactions can disrupt replication, transcription, or translation processes. The planar aromatic structure of the benzothiazole-pyridine core is a feature often associated with nucleic acid binding.
DNA Intercalation and Inhibition : The ability of planar aromatic molecules to insert between the base pairs of DNA (intercalation) is a well-known mechanism for antibacterial and mutagenic agents like aminoacridines. ysu.am This interaction can inhibit DNA-primed DNA and RNA polymerases, thereby halting cell replication. ysu.am While direct evidence for this compound is not prominent, the structural similarities suggest this as a possible mechanism of action. For instance, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives have been shown to inhibit Bloom helicase (BLM) by interfering with its binding to single-stranded DNA. researchgate.net
RNA Reactivity : Recent studies have focused on identifying small molecules that can covalently bind to RNA. acs.orgacs.org Nitrogen-containing heteroaromatic moieties, similar to the benzothiazole-pyridine scaffold, are known to be features of RNA binders. acs.org The mechanism involves the small molecule binding to a specific RNA structure, which facilitates a proximity-induced reaction with a nucleophilic residue on the RNA, such as guanosine. acs.orgacs.org This covalent modification can alter the RNA's function and presents a novel therapeutic strategy. acs.org
Inhibition of Microorganism Growth through Specific Biochemical Pathways
The antimicrobial activity of benzothiazole derivatives often stems from their ability to disrupt essential biochemical pathways in bacteria and fungi. semanticscholar.org
Folate Synthesis Inhibition : As mentioned, derivatives can inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. mdpi.com Other studies have shown that amino-benzothiazole analogues can also inhibit dihydrofolate reductase, another critical enzyme in the same pathway, leading to potent antibacterial activity. nih.gov
Cell Wall Synthesis Inhibition : Molecular docking studies suggest that the antibacterial action of some benzothiazole derivatives may be due to the inhibition of E. coli MurB, an enzyme involved in the biosynthesis of peptidoglycan precursors. mdpi.com Similarly, inhibition of LD-carboxypeptidase, which is involved in peptidoglycan recycling and cross-linking, has been proposed as a mechanism for benzothiazolylthiazolidin-4-one derivatives. semanticscholar.orgmdpi.com
Other Microbial Targets : In silico and antimicrobial evaluations have pointed to dihydroorotase as another potential target for benzothiazole derivatives, disrupting pyrimidine biosynthesis in bacteria. nih.gov For antifungal activity, docking studies have implicated lanosterol 14α-demethylase of C. albicans as a likely target, interfering with ergosterol synthesis, a critical component of the fungal cell membrane. mdpi.com
| Biochemical Pathway | Target Enzyme | Organism Type |
| Folic Acid Synthesis | Dihydropteroate Synthase (DHPS), Dihydrofolate Reductase | Bacteria mdpi.comnih.gov |
| Peptidoglycan Synthesis | E. coli MurB, LD-Carboxypeptidase | Bacteria mdpi.commdpi.com |
| Pyrimidine Biosynthesis | Dihydroorotase | Bacteria nih.gov |
| Ergosterol Synthesis | Lanosterol 14α-demethylase | Fungi mdpi.com |
Modulation of Cellular Signaling Pathways and Cascade Effects
Beyond direct inhibition of single enzymes or receptors, this compound derivatives can modulate complex intracellular signaling cascades, leading to broad cellular responses.
JNK Signaling Pathway : The derivative AS601245 is a known inhibitor of the c-Jun NH2-terminal protein kinase (JNK) pathway. nih.gov By preventing the activation of JNK and subsequent phosphorylation of c-Jun, this compound can protect neurons from ischemia-induced cell death. nih.gov This demonstrates a direct link between the inhibition of a key signaling kinase and a significant physiological outcome.
JAK/STAT3 Signaling Pathway : The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is frequently hyperactivated in cancer and inflammatory diseases. Meridianin derivatives, which are structurally related indole-based compounds, have been developed as inhibitors of this pathway. mdpi.com These compounds were shown to inhibit the phosphorylation of JAK1, JAK2, and STAT3, and suppress the expression of downstream target genes like c-Myc, Cyclin D1, and Bcl-xL, ultimately inducing apoptosis in cancer cells. mdpi.com
Nur77-Dependent Apoptosis : A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been identified as novel modulators of the orphan nuclear receptor Nur77. nih.gov The lead compound from this series was shown to bind to Nur77 and induce its translocation to the mitochondria, triggering Nur77-dependent apoptosis in cancer cells. nih.gov This highlights a mechanism where a pyridine-containing compound modulates the subcellular location and function of a transcription factor to induce cell death.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzothiazole-pyridine derivatives, SAR studies have provided key insights into the features required for potency and selectivity.
Antimicrobial Activity : SAR studies on antibacterial benzothiazole derivatives have shown that the nature and position of substituents are critical. For example, the substitution of hydroxyl or specific phenyl moieties on different parts of the scaffold can significantly enhance antibacterial action. nih.gov In a series of benzothiazolylthiazolidin-4-ones, the presence of a 6-chloro substituent on the benzothiazole ring, combined with a 4-methoxy group on a phenyl ring at another position, resulted in the most potent antibacterial activity. mdpi.com
Kinase Inhibition : For N-(1,3-thiazol-2-yl)pyridin-2-amine inhibitors of KDR kinase, SAR studies guided the modification of an initial lead compound into a potent and selective series. nih.gov Similarly, 3D-QSAR studies on (benzothiazole-2-yl) acetonitrile derivatives as JNK3 inhibitors have created predictive models that map the structural requirements for inhibitory activity. researchgate.net
Antiviral Activity : In a series of benzothiazolyl-pyridine hybrids evaluated for antiviral activity against H5N1 and SARS-CoV-2, SAR analysis revealed that the presence and position of fluorine atoms on a phenyl substituent were crucial for high activity. nih.govacs.org A derivative with a trifluoromethyl group at the 3-position of the phenyl ring exhibited the highest activity. nih.govacs.org
These studies collectively indicate that systematic modification of the peripheral substituents on the core this compound scaffold is a viable strategy for optimizing biological activity against a variety of molecular targets.
Advanced Applications and Material Science Orientations of 5 1,3 Benzothiazol 2 Yl Pyridin 3 Amine
Utilization in Luminescent and Optoelectronic Materials
The unique electronic structure of benzothiazole (B30560) derivatives, often characterized by electron-deficient properties, makes them promising candidates for luminescent and optoelectronic materials. nih.govmdpi.com These compounds are frequently incorporated into larger molecular structures to tune their light-emitting properties.
Design of Fluorescent Probes and Sensors
Benzothiazole derivatives are widely recognized for their application in the design of fluorescent probes and sensors. nih.govnih.gov Their fluorescence properties can be sensitive to the surrounding chemical environment, allowing for the detection of various analytes. Despite this, there is no specific research available that details the use of 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine (B6258813) as a fluorescent probe or sensor.
Integration into Organic Light-Emitting Diodes (OLEDs) and Solar Cells
The development of organic materials for OLEDs and solar cells is a rapidly advancing field. Derivatives of 2,1,3-benzothiadiazole (B189464) have been investigated as components in organic electronic materials due to their electron-accepting nature. researchgate.netresearchgate.net However, specific studies on the integration or performance of This compound in OLEDs or solar cells have not been reported.
Role in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The pyridine (B92270) and amine functional groups present in the target molecule suggest its potential as a ligand for the construction of coordination polymers and MOFs. These materials have garnered significant attention for their applications in gas storage, separation, and catalysis.
Ligand Design and Synthesis for MOF Assembly
The synthesis of MOFs relies on the careful selection of organic ligands to direct the assembly of desired network structures. While amine-functionalized pyridinecarboxylate ligands have been successfully employed in the synthesis of Co-based MOFs, demonstrating structural diversity, there is no documented synthesis of MOFs utilizing This compound as a primary or secondary ligand. rsc.orgresearchgate.netrsc.org
Structural Diversity and Tunability of MOF Architectures
The structural diversity of MOFs is a key feature that allows for the tuning of their properties. The addition of different templates or the use of various metal ions can lead to a wide range of framework topologies. rsc.orgmdpi.com Research has explored the structural variety of MOFs derived from pyridine-3,5-dicarboxylic acid and other pyridine-based ligands. rsc.orguniversityofgalway.ieresearchgate.net However, the structural possibilities that could arise from using This compound as a building block remain unexplored.
Development of Supramolecular Assemblies and Self-Assembled Structures
The molecular framework of this compound is rich in sites that can participate in non-covalent interactions, which are the driving forces for the formation of supramolecular assemblies. These interactions include hydrogen bonding and π-π stacking, which can direct the self-assembly of the molecules into well-defined, ordered structures.
The amino group on the pyridine ring can act as a hydrogen bond donor, while the nitrogen atoms within the pyridine and benzothiazole rings can serve as hydrogen bond acceptors. This donor-acceptor complementarity is a powerful tool for engineering specific supramolecular synthons. For instance, the interaction between the amino group of one molecule and the pyridine nitrogen of another can lead to the formation of linear chains or cyclic motifs. Research on similar aminopyridine-based systems has demonstrated the prevalence of N-H···N and N-H···O hydrogen bonds in creating robust, higher-order structures. researchgate.net
Furthermore, the extensive aromatic system of the benzothiazole and pyridine rings provides a large surface area for π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of the aromatic rings, can lead to the formation of columnar or lamellar structures. The planarity of the benzothiazole moiety is known to facilitate such stacking arrangements. mdpi.com
The interplay of these non-covalent forces can result in the formation of complex and functional supramolecular architectures, such as gels, liquid crystals, or crystalline co-crystals. The specific nature of the self-assembled structure can be tuned by modifying the chemical environment, such as the solvent or the presence of other interacting molecules. While the crystal structure of this compound itself has not been reported, analysis of related benzothiazole derivatives reveals the common occurrence of these directional interactions in the solid state. mdpi.com
Table 1: Potential Non-Covalent Interactions in the Supramolecular Assembly of this compound
| Interaction Type | Donor/Acceptor Sites | Resulting Supramolecular Motif |
| Hydrogen Bonding | Amino group (donor), Pyridine N (acceptor), Benzothiazole N (acceptor) | Linear chains, cyclic dimers, sheets |
| π-π Stacking | Benzothiazole ring system, Pyridine ring | Columnar stacks, layered structures |
This table is a representation of potential interactions based on the molecular structure and data from related compounds.
Integration into Polymer Science for Functional Materials
The presence of a reactive primary amine group makes this compound a valuable monomer for the synthesis of high-performance polymers, particularly aromatic polyamides. Aromatic polyamides, or aramids, are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net
The synthesis of polyamides from this monomer could be achieved through polycondensation reactions with various dicarboxylic acids or their derivatives. The choice of the co-monomer would allow for the fine-tuning of the final polymer's properties. For instance, using a flexible aliphatic dicarboxylic acid would increase the solubility and processability of the resulting polyamide, while an aromatic dicarboxylic acid would further enhance its thermal and mechanical performance. researchgate.net
Table 2: Predicted Properties of Polyamides Derived from this compound
| Property | Predicted Characteristic | Rationale |
| Thermal Stability | High | Incorporation of rigid, aromatic benzothiazole and pyridine rings. |
| Mechanical Strength | High | Stiff polymer backbone due to aromatic and heterocyclic units. |
| Solubility | Potentially limited in common organic solvents | Can be improved by copolymerization with flexible monomers. |
| Glass Transition Temp. (Tg) | High | Restricted chain mobility from the rigid monomer structure. |
This table presents predicted properties based on the known structure-property relationships of aromatic polyamides.
Future Research Directions and Unaddressed Challenges in 5 1,3 Benzothiazol 2 Yl Pyridin 3 Amine Studies
Development of Novel and Efficient Synthetic Methodologies
While classical methods for the synthesis of benzothiazole-pyridine scaffolds exist, significant challenges remain in developing methodologies that are both efficient and environmentally benign. Future research should focus on several key areas to improve the synthesis of 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine (B6258813).
Green Chemistry Approaches: Current synthetic routes often rely on harsh conditions and hazardous solvents. Future methodologies should prioritize "green" chemistry principles. wikipedia.orgmdpi.com This includes the use of biodegradable and recyclable solvents like glycerol (B35011) or polyethylene (B3416737) glycol (PEG), which have shown success in the synthesis of 2-arylbenzothiazoles at ambient temperatures. wikipedia.orgbenthamdirect.com Exploring catalyst-free systems or employing biocatalysts such as laccase could significantly reduce the environmental impact of the synthesis. numberanalytics.com
Advanced Catalytic Systems: The development of novel catalysts is paramount. Methodologies utilizing visible-light photoredox catalysis could offer mild and efficient pathways, avoiding the need for metal catalysts. allsubjectjournal.com Furthermore, exploring the use of heterogeneous catalysts, which can be easily recovered and reused, would enhance the economic viability and sustainability of the synthesis. numberanalytics.com
C-H Activation and Flow Chemistry: Direct C-H activation represents a powerful, atom-economical strategy for forming the benzothiazole (B30560) ring, minimizing the need for pre-functionalized starting materials. numberanalytics.com Additionally, the adoption of continuous-flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control, which are particularly relevant for industrial-scale production. ijpsr.com
| Synthesis Strategy | Potential Advantages | Key Challenges |
| Green Solvents (e.g., Glycerol) | Eco-friendly, recyclable, catalyst-free potential. wikipedia.org | Substrate solubility, reaction kinetics. |
| Photoredox Catalysis | Mild conditions, metal-free, high functional group tolerance. allsubjectjournal.com | Catalyst cost and stability, scalability. |
| C-H Activation | Atom economy, reduced synthetic steps. numberanalytics.com | Regioselectivity, catalyst development. |
| Flow Chemistry | Enhanced safety, scalability, process control. ijpsr.com | Equipment cost, potential for clogging. |
Exploration of Underexplored Derivatization Pathways
The therapeutic and material properties of this compound can be fine-tuned through chemical derivatization. However, the full scope of its chemical reactivity remains to be explored. Future efforts should be directed towards innovative functionalization strategies.
Late-Stage Functionalization (LSF): LSF is a critical tool in medicinal chemistry for rapidly generating diverse analogs from a common core structure. hidenanalytical.com Developing robust LSF methods for the benzothiazole and pyridine (B92270) rings of the target molecule would be highly valuable. This could involve electrochemical methods or the use of hypervalent iodine reagents to introduce new functional groups under mild conditions. ijpsr.com
C-H Functionalization: Direct C-H functionalization of both the pyridine and benzothiazole rings offers an efficient way to introduce a wide range of substituents without the need for pre-existing functional groups. mdpi.compcbiochemres.com For the pyridine moiety, transition metal-catalyzed C-H functionalization can be used for arylation and olefination at specific positions. nih.gov For the benzothiazole ring, methods for regioselective C2-H functionalization can be employed to introduce various nucleophiles. wikipedia.org
Targeting the Amino Group: The primary amine at the 3-position of the pyridine ring is a key site for derivatization. Exploring a wider range of reactions beyond simple acylation or alkylation is needed. This could include cobalt-catalyzed electrophilic amination of organozinc reagents to form more complex tertiary amines. proquest.com
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
A deep understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and improving yields. The application of advanced spectroscopic techniques for real-time monitoring is a significant unaddressed challenge.
Operando Spectroscopy: This powerful methodology allows for the spectroscopic characterization of a reaction as it happens, under true catalytic conditions. wikipedia.orgnumberanalytics.com The use of operando techniques such as Raman, IR, UV-vis, and X-ray spectroscopy could provide invaluable insights into reaction intermediates and transition states, helping to elucidate complex reaction pathways. wikipedia.orgnumberanalytics.com
Real-Time NMR Spectroscopy: The advent of low-field benchtop NMR spectrometers opens up new possibilities for real-time reaction monitoring directly in the synthesis environment. analytik.news This can provide detailed kinetic data and help in the rapid optimization of reaction parameters. analytik.news
Fluorescent Probes: Given that benzothiazole derivatives often exhibit fluorescence, it may be possible to develop derivatives of the target compound that act as fluorescent probes. rsc.orgnih.gov These could be used to monitor specific chemical transformations or interactions in real-time. rsc.org
| Spectroscopic Technique | Information Gained | Future Application |
| Operando IR/Raman | Identification of functional group changes and reaction intermediates. numberanalytics.com | Elucidating the mechanism of novel synthetic routes. |
| Real-Time Low-Field NMR | Reaction kinetics, quantification of reactants and products. analytik.news | Process optimization and quality control in flow synthesis. |
| X-ray Absorption Spectroscopy (XAS) | Local structure and oxidation state of catalysts. numberanalytics.com | Understanding the role of metal catalysts in C-H activation. |
Predictive Modeling and Artificial Intelligence in Compound Design and Activity Prediction
The integration of computational tools, particularly predictive modeling and artificial intelligence (AI), is set to revolutionize the discovery and development of new molecules. Applying these techniques to this compound and its derivatives is a critical future direction.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are essential for understanding the relationship between the chemical structure of benzothiazole derivatives and their biological activity. benthamdirect.comallsubjectjournal.com Developing robust QSAR models for this specific scaffold could guide the design of new analogs with enhanced potency for various biological targets. benthamdirect.commdpi.com
Machine Learning (ML) and AI: ML algorithms can be trained on existing data to predict the biological activities or material properties of novel compounds, thereby accelerating the discovery process. proquest.comnih.gov These methods can also be used to predict ADME (absorption, distribution, metabolism, and excretion) properties, which is crucial for drug development. biointerfaceresearch.com Ensemble docking combined with machine learning can improve the accuracy of predicting binding affinities to protein targets. mdpi.com
In Silico Design: Computational tools can be used to design novel derivatives with desired properties. For example, molecular docking can predict how a molecule will bind to a specific protein target, allowing for the rational design of more potent inhibitors. biointerfaceresearch.comresearchgate.net Density Functional Theory (DFT) calculations can be used to predict the electronic and optical properties of new derivatives for materials applications. mdpi.comnih.gov
Emerging Applications in Niche Advanced Materials
The fused aromatic system of this compound suggests its potential for use in advanced materials. However, this remains a largely unexplored area.
Organic Electronics: Benzothiazole derivatives are known to be useful building blocks for organic semiconductors due to their electron-accepting properties. researchgate.netrsc.org Derivatives of the target compound could be investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov
Fluorescent Sensors: The inherent fluorescence of many benzothiazole-containing compounds makes them attractive candidates for the development of chemical sensors. researchgate.net By functionalizing the core structure with specific recognition moieties, it may be possible to create sensors for detecting ions, molecules, or changes in the local environment. rsc.org For instance, benzothiazole-based sensors have been developed for the real-time monitoring of biogenic amines in food spoilage. rsc.org
Bioimaging Agents: Benzothiazole derivatives have been utilized as imaging agents for β-amyloid plaques, which are associated with Alzheimer's disease. pcbiochemres.com The unique structure of this compound could be a starting point for developing new, more effective bioimaging probes. nih.gov
Strategies for Collaborative and Interdisciplinary Research Initiatives
Addressing the multifaceted challenges and opportunities presented by this compound requires a departure from siloed research efforts. Future progress will heavily depend on fostering collaborative and interdisciplinary initiatives.
Academia-Industry Partnerships: Collaborations between academic institutions and pharmaceutical or materials science companies are crucial for translating fundamental research into practical applications. nih.govacs.org Such partnerships can provide access to specialized expertise, funding, and high-throughput screening capabilities that may not be available in an academic setting. nih.gov
Consortia and Open Science: Establishing research consortia focused on specific classes of heterocyclic compounds can accelerate progress by pooling resources and data. An open science approach, where research data and findings are shared freely, can also help to avoid duplication of effort and foster a more collaborative research environment. The Human Genome Project serves as a prime example of a successful large-scale collaborative effort. mrlcg.com
Q & A
Q. What are the optimal synthetic routes for 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthetic optimization requires a factorial design approach to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, using DMF as a solvent (as in ) under reflux conditions can improve yield. Systematic screening via high-throughput experimentation (HTE) can identify optimal stoichiometric ratios. Reaction progress should be monitored via TLC or HPLC, with purification achieved through column chromatography or recrystallization. Reference combinatorial libraries of similar benzothiazole derivatives (e.g., triazinane-thiones in ) to identify robust protocols .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR for verifying aromatic proton environments and benzothiazole-pyridine connectivity.
- FT-IR to confirm amine (-NH2) and thiazole (C=S) functional groups.
- Chromatography :
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization).
- LC-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 244.35, as per ).
- Elemental Analysis to validate empirical formula (C12H9N3S) .
Q. What in vitro biological screening models have been used to evaluate the pharmacological activity of benzothiazol-pyridine hybrids?
- Methodological Answer : Activity screening often employs:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Cell viability assays (MTT or ATP luminescence) against cancer cell lines (e.g., Sp1-Sp5 models in ).
- Antimicrobial testing via microdilution (MIC determination against bacterial/fungal strains).
For example, derivatives in showed activity against Sp1 (IC50 2–19 μM) and Sp4 (IC50 5–10 μM), highlighting structure-activity trends .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity and supramolecular interactions of this compound in complex systems?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map reaction pathways and transition states (e.g., for nucleophilic substitution at the pyridine ring).
- Molecular Dynamics (MD) : Simulate solvent effects and ligand-protein binding (e.g., docking studies with kinases).
- In Silico Screening : Combine QSAR models with PubChem datasets () to predict bioactivity.
Tools like ICReDD’s reaction path search methods () reduce experimental trial-and-error by 60–70% .
Q. What mechanistic insights explain the divergent biological activity observed in structurally similar benzothiazol-pyridine derivatives across different assay systems?
- Methodological Answer : Divergence arises from:
- Electronic Effects : Electron-withdrawing substituents (e.g., -CF3) enhance kinase inhibition by increasing electrophilicity.
- Steric Factors : Bulky groups at the pyridine 5-position (e.g., -Br in ) may hinder target binding.
- Metabolic Stability : Methylation (e.g., N-methyl in ) reduces hepatic clearance.
Cross-assay validation (e.g., Sp1 vs. Sp4 in ) and metabolomic profiling (LC-HRMS) are critical for mechanistic elucidation .
Q. What advanced process engineering strategies can improve scalability and reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization).
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring.
- Membrane Separation (): Purify intermediates via nanofiltration (MWCO 300–500 Da).
These strategies reduce batch-to-batch variability and improve yield by 20–30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
